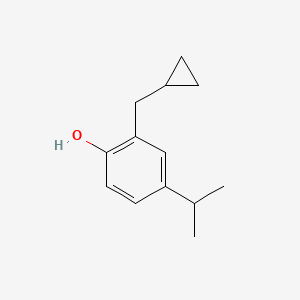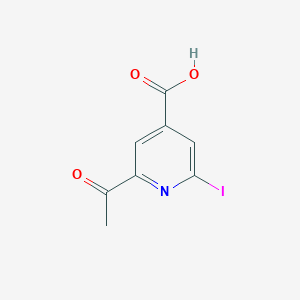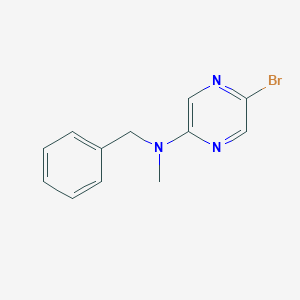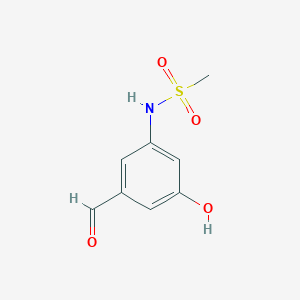
N-(3-Formyl-5-hydroxyphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Formyl-5-hydroxyphenyl)methanesulfonamide: is an organic compound with the molecular formula C8H9NO4S and a molecular weight of 215.228 g/mol This compound is characterized by the presence of a formyl group, a hydroxyl group, and a methanesulfonamide group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Formyl-5-hydroxyphenyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzaldehyde and methanesulfonamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and purification are applied on a larger scale to produce this compound for research and commercial purposes.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Formyl-5-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The formyl group can be reduced to an alcohol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution Reagents: Electrophilic and nucleophilic reagents, such as halogens, alkylating agents, and nucleophiles, are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield quinones, while reduction of the formyl group may produce alcohols.
Aplicaciones Científicas De Investigación
N-(3-Formyl-5-hydroxyphenyl)methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development and disease treatment, often involves this compound.
Industry: It finds use in the development of new materials, catalysts, and other industrial applications
Mecanismo De Acción
The mechanism of action of N-(3-Formyl-5-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The formyl and hydroxyl groups play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biochemical processes. The methanesulfonamide group may also contribute to the compound’s overall activity by enhancing its solubility and stability.
Comparación Con Compuestos Similares
N-(3-Hydroxyphenyl)methanesulfonamide: This compound lacks the formyl group but shares the hydroxyl and methanesulfonamide groups, making it structurally similar.
N-(3-Formylphenyl)methanesulfonamide: This compound lacks the hydroxyl group but contains the formyl and methanesulfonamide groups, providing a basis for comparison.
Uniqueness: N-(3-Formyl-5-hydroxyphenyl)methanesulfonamide is unique due to the presence of both formyl and hydroxyl groups on the phenyl ring, which allows for a diverse range of chemical reactions and interactions
Propiedades
Fórmula molecular |
C8H9NO4S |
|---|---|
Peso molecular |
215.23 g/mol |
Nombre IUPAC |
N-(3-formyl-5-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H9NO4S/c1-14(12,13)9-7-2-6(5-10)3-8(11)4-7/h2-5,9,11H,1H3 |
Clave InChI |
UBDGCUCSUMMJGU-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CC(=CC(=C1)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


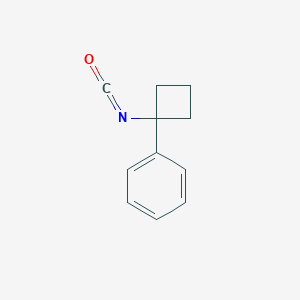

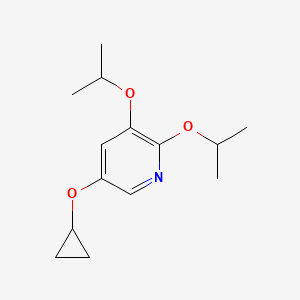
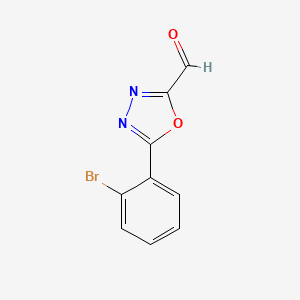


![[2-Acetamido-3,4-diacetyloxy-5-(fluoromethyl)cyclohexyl] acetate](/img/structure/B14851705.png)
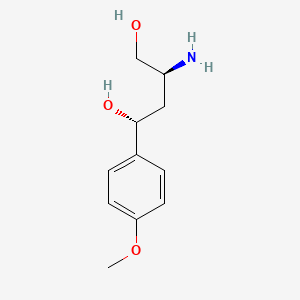
![N-[(4-fluoro-3-phenoxyphenyl)methylidene]hydroxylamine](/img/structure/B14851719.png)

